5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol
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Overview
Description
5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are found in various pharmaceuticals, including antiviral, antibacterial, and antifungal agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol typically involves the reaction of 5-amino-1H-benzimidazole with a suitable pentan-2-ol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function. The benzimidazole ring is known to interact with nucleic acids and proteins, leading to various biological effects . The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-benzimidazol-2-yl)methanol dihydrochloride
- 1,5-bis(1H-benzimidazol-2-yl)pentan-3-one
- 2-(4-aminophenyl)-5-amino-benzimidazole
Uniqueness
5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol is unique due to its specific structure, which combines the benzimidazole ring with a pentan-2-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the amino group and the pentan-2-ol side chain contributes to its solubility and interaction with biological targets.
Benzimidazole derivatives, including this compound, have been shown to exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many benzimidazole compounds act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, they may inhibit topoisomerase I, leading to cytotoxic effects in cancer cells .
- Antimicrobial Activity : The benzimidazole scaffold is associated with antimicrobial properties. Research indicates that derivatives can disrupt microbial cell function, making them potential candidates for treating infections .
- Anti-inflammatory Effects : Some studies have reported that benzimidazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have highlighted the effectiveness of benzimidazole derivatives:
- Topoisomerase Inhibition : A study on various benzimidazole derivatives demonstrated that certain compounds significantly inhibited topoisomerase I activity, leading to increased apoptosis in cancer cells. This suggests that modifications to the benzimidazole structure can enhance anticancer properties .
- Antimicrobial Efficacy : Research evaluating the antimicrobial activity of benzimidazole derivatives found that some compounds exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibiotics .
- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of benzimidazole derivatives revealed that they could downregulate pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic application in inflammatory diseases .
Properties
IUPAC Name |
5-(6-amino-1H-benzimidazol-2-yl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(16)3-2-4-12-14-10-6-5-9(13)7-11(10)15-12/h5-8,16H,2-4,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBDOTJZROIZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=NC2=C(N1)C=C(C=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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